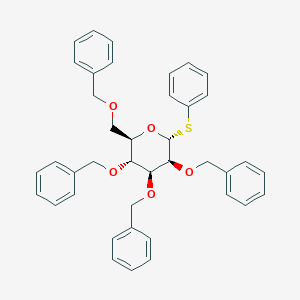

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

Descripción

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCMSYGNAFDJNX-WUXZAEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Protection and Thioglycosidation

This approach involves sequential protection of hydroxyl groups followed by activation of the anomeric position for thiolation. Mannose derivatives are typically per-O-benzylated using benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH) in anhydrous DMF. The anomeric hydroxyl is then activated as a leaving group (e.g., bromide or triflate), enabling displacement by thiophenol (PhSH) under basic conditions. For instance, per-O-benzylated mannopyranosyl bromide reacts with PhSH in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target thioglycoside in 65–72% yield.

Glycal Oxidation and Thiolation

An alternative method leverages glycals (1,2-unsaturated sugars) as precursors. Per-O-benzylated D-mannal is oxidized with oxone to form a 1,2-anhydro intermediate (epoxide), which undergoes ring-opening with aryl disulfides (e.g., diphenyl disulfide) in the presence of NaBH4. This one-pot method simplifies purification and enhances stereocontrol, achieving α-configuration through neighboring group participation (NGP) effects.

Stepwise Preparation Protocol

Protection of Hydroxyl Groups

-

Starting Material : D-Mannose is dissolved in anhydrous DMF under nitrogen.

-

Benzylation : BnBr (4.2 equiv) and NaH (5.0 equiv) are added at 0°C. The mixture is stirred at 25°C for 12 h, yielding per-O-benzylated mannose (confirmed by TLC).

-

Anomeric Activation : The per-O-benzylated mannose is treated with HBr in acetic acid (33% v/v) for 2 h at 0°C, forming the corresponding glycosyl bromide.

Thioglycosidation

-

Nucleophilic Substitution : The glycosyl bromide (1.0 equiv) is dissolved in DCM, followed by addition of PhSH (1.2 equiv) and TEA (2.0 equiv). The reaction proceeds at 25°C for 6 h.

-

Workup : The mixture is washed with NaHCO3 (5%) and brine, dried over MgSO4, and concentrated.

-

Purification : Column chromatography (hexane/EtOAc 8:2) isolates the product as a white solid (mp 98–101°C).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| [α]D25 | +54.2° (c 1.0, CHCl3) |

| Purity (HPLC) | >98% |

One-Pot Synthesis from Glycals

Glycal Preparation

Per-O-benzylated D-mannal is synthesized via ZnCl2-catalyzed elimination of per-O-benzylated mannopyranose.

Epoxidation and Thiolation

-

Oxidation : The glycal (1.0 equiv) is treated with oxone (2.0 equiv) in acetone/H2O (4:1) at 0°C for 1 h, forming the 1,2-anhydro derivative.

-

Reductive Thiolation : Crude epoxide is reacted with diphenyl disulfide (1.5 equiv) and NaBH4 (3.0 equiv) in THF at 25°C for 4 h.

-

Isolation : Filtration through Celite and crystallization from MeOH/Et2O affords the product in 75–80% yield.

Advantages :

-

Eliminates intermediate purification

-

Enhances α-selectivity (95:5 α:β ratio) via NGP

-

Scalable to multigram quantities

Optimization of Reaction Conditions

Catalytic Effects

Solvent and Temperature

-

Polar Aprotic Solvents : DMF enhances solubility of per-O-benzylated intermediates.

-

Low-Temperature Quenching : Reactions terminated at −20°C minimize thioether oxidation.

Characterization and Analytical Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the α-configuration (P21 space group, R-factor = 0.19), with the thiophenyl group axial to the pyranose ring.

Challenges and Mitigation Strategies

Stereochemical Control

Análisis De Reacciones Químicas

Types of Reactions

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.

Substitution: Nucleophilic substitution reactions are common, where one of the phenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as azides or halides.

Aplicaciones Científicas De Investigación

Synthesis of Glycosides

The compound serves as a versatile intermediate in the synthesis of various glycosides and oligosaccharides. Its structure allows for regioselective modifications that facilitate the creation of more complex carbohydrate structures. For example, it has been used to synthesize branched α-D-mannosyl trisaccharides through glycosylation reactions with suitable donors .

Biochemical Studies

Due to its mannose moiety, this compound is useful in studying carbohydrate-protein interactions. Mannose-binding proteins play critical roles in cellular recognition processes, and derivatives like α-D-mannopyranoside can be employed to investigate these interactions in biochemical assays.

Drug Delivery Systems

Research has indicated that mannose derivatives can enhance the targeting of drug delivery systems to specific cells expressing mannose receptors, such as macrophages. The incorporation of α-D-mannopyranoside into nanoparticles has been explored to improve the specificity and efficacy of drug delivery .

Glycobiology

In glycobiology, this compound is essential for understanding the roles of carbohydrates in biological systems. It can be utilized to study glycosylation patterns and their effects on protein function and stability.

Case Study 1: Synthesis of Oligosaccharides

A study demonstrated the efficiency of using α-D-mannopyranoside derivatives in synthesizing complex oligosaccharides. The research highlighted the regioselectivity achieved during glycosylation reactions using this compound as a donor, yielding high-purity products suitable for further biological evaluations .

Case Study 2: Targeted Drug Delivery

In an experimental setup, researchers incorporated α-D-mannopyranoside into liposomes designed for targeted delivery to immune cells. The results showed enhanced uptake by macrophages compared to non-targeted liposomes, indicating the potential for improved therapeutic outcomes in immunotherapy applications .

Mecanismo De Acción

The mechanism of action of a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- involves its interaction with specific molecular targets. The phenylmethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pathways involved may include glycosylation processes and carbohydrate recognition mechanisms.

Comparación Con Compuestos Similares

Chemical Identity :

Structural Features :

- Protecting Groups : Four benzyl (phenylmethyl) groups at positions 2, 3, 4, and 6, providing steric bulk and lipophilicity .

- Functional Groups: Thioglycosidic bond (1-thio) at the anomeric position, enhancing stability compared to O-glycosides .

Comparison with Similar Compounds

Structural and Functional Variations

Key Observations :

Comparative Syntheses :

- Acetylated Derivatives : Prepared using acetic anhydride (Ac₂O) and BF₃·OEt₂ as a catalyst .

- Benzylidene-Protected Analogues: Employ dibutyltin oxide (Bu₂SnO) and BnBr under reflux conditions .

- Methyl-Protected Analogues : Utilize methyl iodide (MeI) in basic conditions, yielding smaller substituents .

Reactivity Trends :

- Glycosylation Efficiency: Acetylated thiomannosides (e.g., ) react faster in glycosylation due to lower steric hindrance .

- Deprotection Ease: Benzyl groups require harsher conditions (e.g., hydrogenolysis) compared to acid-labile acetyl groups .

Physical and Chemical Properties

Research Challenges and Contradictions

- Stereochemical Errors : highlights discrepancies in earlier reports of 4-methoxyphenyl derivatives, emphasizing the need for rigorous structural validation .

- Synthetic Limitations: Benzyl-protected compounds face challenges in large-scale synthesis due to costly catalysts (e.g., Pd/C for hydrogenolysis) .

Actividad Biológica

α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- is a complex carbohydrate derivative with significant biological activity. This compound is characterized by its unique structure featuring a mannopyranoside backbone and multiple phenylmethyl ether substituents. Its molecular formula is with a molar mass of 632.81 g/mol .

Structural Characteristics

The structural uniqueness of this compound enhances its chemical reactivity and biological functions. The presence of the thio group at the anomeric position is particularly noteworthy as it contributes to the compound's potential as an enzyme inhibitor.

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₄₀O₅S |

| Molar Mass | 632.81 g/mol |

| Density | 1.142 g/mL at 25 °C |

| Flash Point | >110 °C |

| Refractive Index | n20/D 1.596 |

| Storage Conditions | 2-8 °C |

Enzyme Inhibition

One of the primary biological activities of α-D-mannopyranoside derivatives is their role as inhibitors of glycosidases, particularly α-mannosidase. The inhibition of this enzyme can significantly impact glycoprotein processing, which is crucial in various biological pathways and disease states related to glycosylation disorders .

- Mechanism of Action : The compound acts as a competitive inhibitor, binding to the active site of α-mannosidase and preventing substrate access. Kinetic assays have been employed to determine inhibition constants (Ki), revealing its potential therapeutic applications.

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects due to its structural similarities with other bioactive carbohydrates . This property could make it a candidate for developing treatments for inflammatory diseases.

Study on Inhibition Potency

A study conducted on various mannopyranoside derivatives demonstrated that α-D-mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- showed promising results in inhibiting α-mannosidase activity. The inhibition constant was found to be within a range comparable to other known inhibitors .

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications in the substituents on the mannopyranoside backbone can lead to significant changes in biological activity. For example, variations in the protective groups influence not only the inhibitory potency but also the selectivity towards different glycosidases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | Acetate groups instead of phenylmethyl ethers | Acts as a specific inhibitor of α-mannosidase |

| Phenyl 2,3,4,6-Tetra-O-benzyl-α-D-thiomannopyranoside | Benzyl groups instead of phenylmethyl | Exhibits anti-inflammatory properties |

| Phenyl 2,3,4-Tetra-O-benzoyl-α-D-mannopyranoside | Benzoyl protecting groups | Different protective strategy leads to varied reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio-α-D-mannopyranoside?

- Methodological Answer : The synthesis typically involves sequential protective group strategies. For example, mannose derivatives are first acetylated or benzylated to protect hydroxyl groups. A key step is the introduction of the thioaryl group via nucleophilic substitution using BF₃·Et₂O as a catalyst, as demonstrated in the synthesis of analogous thiomannosides . Critical parameters include:

- Catalyst : Boron trifluoride etherate promotes anomeric activation.

- Solvent : Anhydrous dichloromethane under inert atmosphere minimizes side reactions.

- Workup : Quenching with triethylamine and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How is the anomeric configuration (α/β) confirmed for thioglycosides?

- Methodological Answer : X-ray crystallography is the gold standard. For example, single-crystal analysis of 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside confirmed α-configuration via bond angles (C1–S1–C7: 100.12°) and axial positioning of the thioaryl group . Alternative methods include:

- NMR : JC1-H1 coupling constants (α: ~170 Hz; β: ~160 Hz).

- Optical rotation : Anomalous values may indicate misassignment, as seen in historical β-anomer mislabeling .

Advanced Research Questions

Q. How can contradictory structural assignments in thioglycoside literature be resolved?

- Methodological Answer : Discrepancies often arise from misinterpreting spectroscopic data. For instance, Durette et al. (1980) reported α-configuration for a β-anomer due to reliance on optical rotation alone . Resolution involves:

- Multi-technique validation : Combine X-ray crystallography (e.g., P2₁2₁2₁ space group, R factor = 0.036) with advanced NMR (e.g., NOESY for spatial proximity analysis) .

- Replication : Reproduce synthetic protocols and compare with authenticated standards .

Q. What strategies modulate thioglycoside reactivity for regioselective glycosylation?

- Methodological Answer : Reactivity is tuned via electronic effects of protective groups:

- Electron-donating groups (e.g., benzyl, methoxy): Increase reactivity ("arming") by lowering oxidation potentials, enabling electrochemical activation .

- Steric hindrance : Bulky groups (e.g., tert-butyldimethylsilyl) direct glycosylation to less hindered hydroxyls. Example: 3,6-di-O-benzyl-4-O-TBS derivatives show >90% regioselectivity in coupling reactions .

- Table : Protective Group Effects on Reactivity

| Group | Electronic Effect | Regioselectivity Impact |

|---|---|---|

| Benzyl (Bn) | Moderate donating | High (C3/C6) |

| Acetyl (Ac) | Electron-withdrawing | Low (disarming) |

| TBS | Steric shielding | Directs to C2/C4 |

| Data from |

Q. How do aromatic substituents influence thioglycoside electrochemical activation?

- Methodological Answer : Substituents alter oxidation potentials (Eox), critical for electrochemical glycosylation. For example:

- 4-Methoxyphenyl : Eox = +0.85 V (vs Ag/AgCl), enabling low-potential activation.

- Unsubstituted phenyl : Eox = +1.2 V, requiring harsher conditions .

- Mechanism : Electron-donating groups stabilize thioglycosyl radicals, facilitating glycosidic bond formation .

Data Contradiction Analysis

Q. Why do synthetic yields vary for thiomannoside derivatives under similar conditions?

- Methodological Answer : Variability arises from:

- Anomeric control : Competing α/β pathways during thioaryl introduction. Use of BF₃·Et₂O favors α-selectivity via SN1-like mechanisms, but trace moisture can promote β-formation .

- Protective group stability : Benzyl groups may undergo acid-catalyzed cleavage if reaction times exceed 24 hours .

- Table : Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 18–22 hours | >80% |

| BF₃·Et₂O stoichiometry | 1.2–1.5 eq | Minimizes β-side product |

| Temperature | 0–5°C (initial) | Enhances α-selectivity |

| Data from |

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize thioglycoside crystals?

- Methodological Answer : Weak C–H···O hydrogen bonds (2.5–3.2 Å) and van der Waals forces dominate. For example, in the orthorhombic crystal system (P2₁2₁2₁), sheets form via C8–H81···O2 (2.87 Å) and C15–H151···O10 (3.02 Å) interactions .

Q. How does the 1-thio group impact glycosidic bond stability compared to O-glycosides?

- Methodological Answer : Thioglycosides exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.